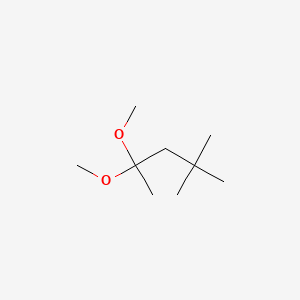![molecular formula C12H23NO3 B6175986 tert-butyl N-[(1S,3R,4R)-3-hydroxy-4-methylcyclohexyl]carbamate CAS No. 1403864-96-9](/img/no-structure.png)
tert-butyl N-[(1S,3R,4R)-3-hydroxy-4-methylcyclohexyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“tert-butyl N-[(1S,3R,4R)-3-hydroxy-4-methylcyclohexyl]carbamate” is a chemical compound with the CAS Number: 1403864-94-7 . It has a molecular weight of 229.32 . It is in powder form .
Molecular Structure Analysis
The InChI Code for this compound is1S/C12H23NO3/c1-8-5-6-9(7-10(8)14)13-11(15)16-12(2,3)4/h8-10,14H,5-7H2,1-4H3,(H,13,15)/t8-,9-,10-/m1/s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
This compound has a molecular weight of 229.32 . It is in powder form and is stored at a temperature of 4°C .Safety and Hazards
Orientations Futures
The tert-butyl group, which is part of this compound, is known for its unique reactivity pattern and is often used in chemical transformations . It has relevance in nature and its implication in biosynthetic and biodegradation pathways, and it could possibly be applied in biocatalytic processes . This suggests that “tert-butyl N-[(1S,3R,4R)-3-hydroxy-4-methylcyclohexyl]carbamate” and similar compounds could have potential applications in future chemical and biological research.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-[(1S,3R,4R)-3-hydroxy-4-methylcyclohexyl]carbamate involves the protection of the hydroxyl group on the cyclohexane ring, followed by the reaction of the protected alcohol with tert-butyl chloroformate to form the carbamate. The protecting group is then removed to yield the final product.", "Starting Materials": [ "1S,3R,4R-3-hydroxy-4-methylcyclohexan-1-ol", "tert-butyl chloroformate", "base (e.g. triethylamine)", "solvent (e.g. dichloromethane)" ], "Reaction": [ "Protect the hydroxyl group on the cyclohexane ring using a suitable protecting group (e.g. TBDMS or TMS).", "React the protected alcohol with tert-butyl chloroformate in the presence of a base (e.g. triethylamine) and a solvent (e.g. dichloromethane) to form the carbamate.", "Remove the protecting group using a suitable deprotection reagent (e.g. TBAF or HCl) to yield the final product, tert-butyl N-[(1S,3R,4R)-3-hydroxy-4-methylcyclohexyl]carbamate." ] } | |
Numéro CAS |
1403864-96-9 |
Nom du produit |
tert-butyl N-[(1S,3R,4R)-3-hydroxy-4-methylcyclohexyl]carbamate |
Formule moléculaire |
C12H23NO3 |
Poids moléculaire |
229.3 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





